QMiPSB belongs to a class of synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. [] In the context of the study, researchers investigated the metabolic fate of QMiPSB in pooled human liver S9 fraction (pHLS9) incubations. Understanding the metabolic pathways of SCRAs is crucial in clinical toxicology for their identification in biological samples. []
The study revealed that ester hydrolysis is a key metabolic pathway for QMiPSB, resulting in the formation of a carboxylic acid product. Further metabolic transformations included monohydroxylation, N-dealkylation, and glucuronidation. [] This research provides valuable insights into the metabolic fate of QMiPSB, aiding in toxicological screenings and understanding potential drug-drug interactions.
CAS No.: 137945-48-3
CAS No.: 8067-24-1
CAS No.: 1306-05-4
CAS No.: 17729-30-5
CAS No.: 70222-94-5